3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide involves several steps. One common synthetic route starts with the chlorination of pyridine derivatives. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and inhibition mechanisms.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide can be compared with similar compounds such as:
3,5-Dichloro-2-hydroxypyridine: This compound has a similar structure but lacks the carboximidamide group, making it less reactive in certain chemical reactions.
2-Hydroxy-6-methylpyridine: This compound differs in its substitution pattern and exhibits different chemical properties and reactivity.
The uniqueness of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C6H5Cl2N3O |
---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
3,5-dichloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
InChI Key |
MULIVEWZRDAKAK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/O)/N)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NO)N)Cl |
Origin of Product |
United States |
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